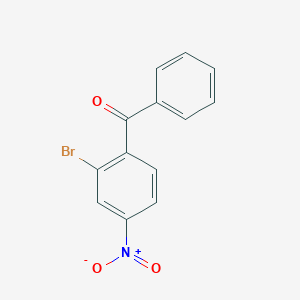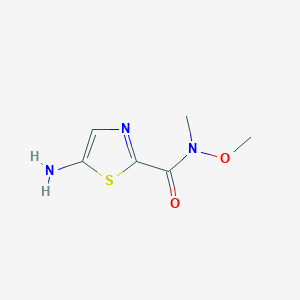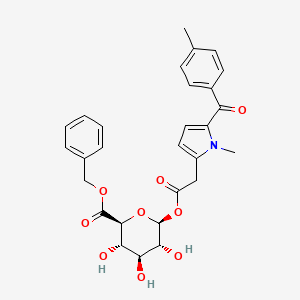
Tolmetin O-Benzyl beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolmetin O-Benzyl beta-D-Glucuronide is a chemical compound used as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide, which is a metabolite of Tolmetin. Tolmetin itself is a non-steroidal anti-inflammatory drug (NSAID) used to treat various painful conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tolmetin O-Benzyl beta-D-Glucuronide is synthesized through a series of chemical reactions involving Tolmetin and glucuronic acid derivatives. The synthesis typically involves the protection of hydroxyl groups, activation of carboxylic acids, and coupling reactions to form the glucuronide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tolmetin O-Benzyl beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tolmetin O-Benzyl beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of glucuronide conjugates for studying drug metabolism and pharmacokinetics.
Biology: Investigated for its interactions with proteins and enzymes involved in drug metabolism.
Medicine: Studied for its potential role in reducing drug toxicity and improving drug delivery.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of Tolmetin O-Benzyl beta-D-Glucuronide involves its conversion to Tolmetin beta-D-Glucuronide, which is then metabolized in the body. The glucuronide conjugate is more water-soluble, facilitating its excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferases, which catalyze the glucuronidation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolmetin beta-D-Glucuronide: A direct metabolite of Tolmetin, used to study drug metabolism.
Indomethacin beta-D-Glucuronide: Another NSAID glucuronide, used for similar research purposes.
Ibuprofen beta-D-Glucuronide: A glucuronide conjugate of Ibuprofen, studied for its pharmacokinetics.
Uniqueness
Tolmetin O-Benzyl beta-D-Glucuronide is unique due to its specific role as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide. Its structure allows for targeted studies on the metabolism and excretion of Tolmetin, providing valuable insights into drug safety and efficacy.
Eigenschaften
Molekularformel |
C28H29NO9 |
|---|---|
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H29NO9/c1-16-8-10-18(11-9-16)22(31)20-13-12-19(29(20)2)14-21(30)37-28-25(34)23(32)24(33)26(38-28)27(35)36-15-17-6-4-3-5-7-17/h3-13,23-26,28,32-34H,14-15H2,1-2H3/t23-,24-,25+,26-,28+/m0/s1 |
InChI-Schlüssel |
OUBYZYKSTKDHPH-NLMMERCGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


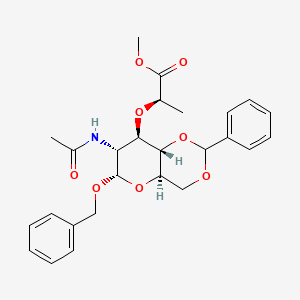
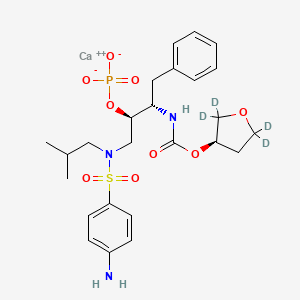


![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)

![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)

![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
